molecular formula C14H16N2S B015134 DI-[2-(4-Pyridyl)ethyl]sulfide CAS No. 96985-43-2

DI-[2-(4-Pyridyl)ethyl]sulfide

Cat. No. B015134
CAS RN: 96985-43-2
M. Wt: 244.36 g/mol
InChI Key: HMVWDRBTNXIJIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DI-[2-(4-Pyridyl)ethyl]sulfide and its derivatives involves reactions with transition metals like palladium (Pd) and platinum (Pt), where it behaves as a bidentate chelating agent. Notably, it forms bridging complexes with [Pt2(PR3)2Cl4] (R = Ethyl or Phenyl), showcasing its versatility in coordination chemistry (Teles et al., 1999).

Molecular Structure Analysis

The molecular structure of DI-[2-(4-Pyridyl)ethyl]sulfide complexes, such as μ-di(2-pyridyl)sulphidebis(trans-dichlorotriethylphosphine platinum(II)), reveals a bidentate coordination with metal ions leading to the formation of heterobimetallic products. These structures are crucial in understanding the ligand's reactivity and its potential applications in catalysis (Teles et al., 1999).

Chemical Reactions and Properties

DI-[2-(4-Pyridyl)ethyl]sulfide reacts with SnX4 (X=Cl or Br) and metal ions like Pd and Pt to form various complexes. Its ability to form bridging complexes with platinum compounds and undergo reactions with SnCl2 to produce heterobimetallic products highlights its chemical versatility and potential in catalysis (Teles et al., 1999).

Physical Properties Analysis

The ligand's physical properties, including its dipole moment and conformation in solution, have been studied through methods like NMR and CNDO/2 calculations. These studies reveal that DI-[2-(4-Pyridyl)ethyl]sulfide prefers a twisted conformation, which is significant for understanding its reactivity and interactions with metals (Chachaty et al., 1976).

Chemical Properties Analysis

The chemical behavior of DI-[2-(4-Pyridyl)ethyl]sulfide, particularly its reactivity with sulfenylating reagents and alkenes to form heterocyclic compounds, showcases its utility in organic synthesis and the potential for creating diverse chemical structures (Borisov et al., 2012).

Scientific Research Applications

  • Synthesis and Chemical Reactivity

    • DI-[2-(4-Pyridyl)ethyl]sulfide has been utilized in various synthesis and chemical reactivity studies. It's involved in conjugate addition reactions with 2-pyridylcopper and lithium 2-pyridylcuprates, adding the 2-pyridyl group to different compounds, indicating its utility in organic synthesis (Malmberg & Nilsson, 1982). Similarly, its role in the formation of sulfides, sulfoxides, and sulfonates with various pyridine nuclei is another area of application, highlighting its diverse chemical reactivity (Furukawa et al., 1983).
  • Molecular Clusters and Catalysis

    • This compound has been used in the assembly of high-nuclearity silver(i) sulfido molecular clusters. Its role in stabilizing these clusters, which are significant in various catalytic and material science applications, is noteworthy (Chen, Tam, & Mak, 2016). Also, it's involved in polarographic studies and its reduction process, indicating its potential in electrochemical applications (Johansson & Persson, 1978).
  • Molecular Structure and Conformation Studies

    • The molecular structure of DI-[2-(4-Pyridyl)ethyl]sulfide has been extensively studied, revealing insights into its conformation and bonding characteristics. Studies have indicated a preference for a twisted conformation in solutions, enhancing our understanding of its physical properties (Chachaty, Pappalardo, & Scarlata, 1976). Additionally, its behavior as a coordinating agent in complex formation with various metals further demonstrates its structural significance (Teles et al., 1999).
  • Biological Applications and Detection Methods

    • Though its primary applications lie in chemistry and materials science, DI-[2-(4-Pyridyl)ethyl]sulfide also finds use in biological contexts. For instance, it's a component in fluorescent probes for hydrogen sulfide detection and bioimaging, illustrating its utility in biochemical and environmental monitoring (Peng et al., 2014).

Safety And Hazards

Specific safety and hazard information for “DI-[2-(4-Pyridyl)ethyl]sulfide” is not available in the search results. However, general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area4.


properties

IUPAC Name

4-[2-(2-pyridin-4-ylethylsulfanyl)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-4,7-10H,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVWDRBTNXIJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCSCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DI-[2-(4-Pyridyl)ethyl]sulfide

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